Monactin Exhibits 256-Fold Superior Antitrypanosomal Potency Versus Nonactin with 400-Fold Higher Selectivity Index
In direct head-to-head comparative testing against Trypanosoma brucei brucei GUTat 3.1, monactin demonstrates an IC50 of 0.021 μg/mL, representing a 256-fold improvement in potency over nonactin (IC50 = 5.38 μg/mL) and superior potency relative to all other nactin homologs tested including dinactin (IC50 = 0.065 μg/mL) and trinactin (IC50 = 0.27 μg/mL) [1]. Crucially, monactin achieves this enhanced antiparasitic activity while maintaining the highest selectivity index (SI = 12) among all tested nactins, substantially exceeding nonactin (SI = 0.03), dinactin (SI = 3.2), trinactin (SI = 0.7), and tetranactin (SI = 0.4) [1].
| Evidence Dimension | Antitrypanosomal activity and therapeutic selectivity |
|---|---|
| Target Compound Data | IC50 = 0.021 μg/mL; Selectivity Index (MRC-5/GUTat 3.1) = 12 |
| Comparator Or Baseline | Nonactin: IC50 = 5.38 μg/mL, SI = 0.03; Dinactin: IC50 = 0.065 μg/mL, SI = 3.2; Trinactin: IC50 = 0.27 μg/mL, SI = 0.7; Tetranactin: IC50 = 0.42 μg/mL, SI = 0.4 |
| Quantified Difference | 256-fold lower IC50 versus nonactin (0.021 vs 5.38 μg/mL); 3.1-fold lower IC50 versus dinactin; 12.9-fold lower IC50 versus trinactin; 400-fold higher SI versus nonactin (12 vs 0.03); 3.8-fold higher SI versus dinactin; 17-fold higher SI versus trinactin |
| Conditions | In vitro culture of Trypanosoma brucei brucei GUTat 3.1; cytotoxicity assessed in MRC-5 human lung fibroblast cells |
Why This Matters
For antiparasitic drug discovery programs, monactin's unique combination of picomolar-range potency and superior selectivity index enables lower effective dosing and reduced host cell toxicity compared to any other nactin homolog, directly translating to higher probability of in vivo efficacy.
- [1] Otoguro K, Ishiyama A, Namatame M, et al. In vitro antitrypanosomal activity of macrotetrolides isolated from Streptomyces sp. K07-0010. J Antibiot. 2012;65(2):95-98. Table 3. View Source
